4-(Acetylsulfanyl)oxan-2-one
Description
4-(Acetylsulfanyl)oxan-2-one is a chemical compound with the molecular formula C7H10O3S. . This compound is characterized by the presence of an oxan-2-one ring substituted with an acetylsulfanyl group at the fourth position.
Properties
Molecular Formula |
C7H10O3S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
S-(2-oxooxan-4-yl) ethanethioate |
InChI |
InChI=1S/C7H10O3S/c1-5(8)11-6-2-3-10-7(9)4-6/h6H,2-4H2,1H3 |
InChI Key |
ZYSDVRZFICBTKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1CCOC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylsulfanyl)oxan-2-one typically involves the reaction of tetrahydro-2-oxo-2H-pyran-4-yl with ethanethioic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of 4-(Acetylsulfanyl)oxan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylsulfanyl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.
Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxan-2-one derivatives.
Scientific Research Applications
4-(Acetylsulfanyl)oxan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetylsulfanyl)oxan-2-one involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve the inhibition of enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfanyl)oxan-2-one
- 4-(Ethylsulfanyl)oxan-2-one
- 4-(Propylsulfanyl)oxan-2-one
Uniqueness
4-(Acetylsulfanyl)oxan-2-one is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
4-(Acetylsulfanyl)oxan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of 4-(Acetylsulfanyl)oxan-2-one includes:
- Oxan-2-one core : A cyclic structure that contributes to the compound's stability and reactivity.
- Acetylsulfanyl group : Enhances the compound's biological properties.
These structural features contribute to its diverse biological activities, making it a subject of interest in drug development.
The biological activity of 4-(Acetylsulfanyl)oxan-2-one is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Key aspects include:
- Cell Membrane Penetration : The acetylsulfanyl group enhances lipophilicity, facilitating cellular uptake.
- Binding Affinity : The unique functional groups may influence binding interactions with target proteins, engaging in hydrogen bonding and electrostatic interactions.
Biological Activities
Research indicates that 4-(Acetylsulfanyl)oxan-2-one exhibits several notable biological activities:
Anticancer Activity
Preliminary studies suggest potential efficacy against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects on:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects, which may be linked to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
Anti-inflammatory Effects
Its interaction with specific enzymes involved in inflammatory processes suggests potential applications in treating inflammatory diseases.
Case Studies and Experimental Results
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 4-(Acetylsulfanyl)oxan-2-one:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxicity against MDA-MB-231 cells with IC50 values indicating significant activity. |
| Study 2 | Showed antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential. |
| Study 3 | Investigated anti-inflammatory properties through inhibition of COX enzymes, suggesting therapeutic applications in inflammation-related conditions. |
Research Applications
4-(Acetylsulfanyl)oxan-2-one has several applications in scientific research:
- Medicinal Chemistry : Used as a lead compound for developing new anticancer and antimicrobial agents.
- Biological Studies : Investigated for its role in modulating enzyme activities and cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
